![molecular formula C16H15ClN2O2S B2784618 1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole CAS No. 632298-93-2](/img/structure/B2784618.png)
1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a fused benzene and imidazole ring. Attached to this core are a 2-chlorophenylmethyl group and an ethylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzimidazole core, with the 2-chlorophenylmethyl and ethylsulfonyl groups attached at the 1-position . The presence of the sulfonyl group would introduce polarity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzimidazole core is aromatic and relatively stable, but it can participate in electrophilic aromatic substitution reactions under certain conditions . The sulfonyl group could potentially be displaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sulfonyl group could increase its solubility in polar solvents . The benzimidazole core could contribute to its UV-visible absorption spectrum .作用機序
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole involves the inhibition of the proton pump in the gastric parietal cells. This inhibition results in the reduction of gastric acid secretion, which helps in the treatment of acid reflux and ulcers.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to reduce the production of gastric acid, increase the pH of the stomach, and inhibit the growth of Helicobacter pylori, a bacterium that causes ulcers. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole has several advantages and limitations for lab experiments. Its advantages include its ability to inhibit the proton pump and its widespread availability. Its limitations include its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the study of 1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole. One direction is the development of new drugs based on its chemical structure. Another direction is the study of its potential use in the treatment of other diseases such as diabetes and obesity. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential in the development of new drugs and the treatment of various diseases.
合成法
The synthesis of 1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole involves the reaction of omeprazole sulfide with hydrogen peroxide in the presence of a catalyst. This reaction results in the formation of omeprazole, which is then purified and used for various applications.
科学的研究の応用
1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole has been extensively studied for its scientific research application. It has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of the proton pump and its role in the regulation of gastric acid secretion.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-9-5-6-10-15(14)19(16)11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICNGQWIIRKMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2784536.png)
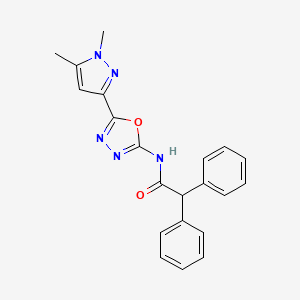
![6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2784539.png)
![2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2784541.png)
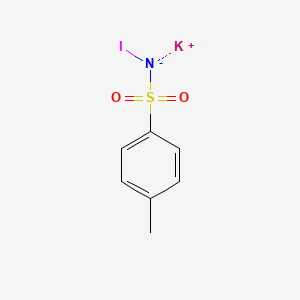
![2-(4-isopropylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2784543.png)
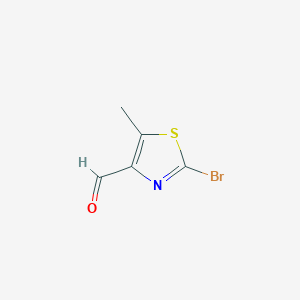
![5-(2-Ethoxyethylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2784547.png)

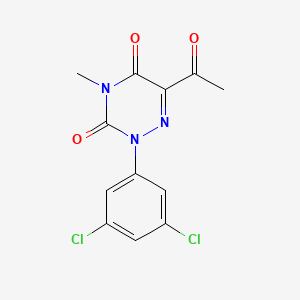
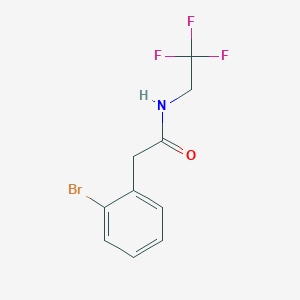
![6-({4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2784554.png)
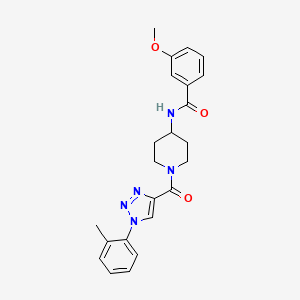
![3-benzyl-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2784558.png)